N-2-Nitrophenylsulfenyl-L-leucine
Description
Contextualizing Amino Acid Protecting Groups in Modern Peptide Chemistry
In the intricate process of synthesizing peptides—chains of amino acids that form the basis of proteins—chemists face a fundamental challenge: controlling reactivity. Amino acids are bifunctional molecules, possessing both a nucleophilic amino group (-NH2) and a carboxylic acid group (-COOH). When coupling two amino acids, the goal is to form a specific amide bond (the peptide bond) between the carboxylic acid of one and the amino group of the other. Without intervention, unwanted side reactions would occur, leading to a mixture of products and low yields of the desired peptide. libretexts.org
This is where protecting groups become indispensable. A protecting group is a chemical moiety that is temporarily attached to a functional group to decrease its reactivity. organic-chemistry.orgwikipedia.org By converting the highly reactive amino group into a less reactive form, such as a carbamate (B1207046) or a sulfenamide (B3320178), chemists can ensure that it does not participate in undesired reactions. organic-chemistry.org This strategy, known as chemoselectivity, is a cornerstone of multistep organic synthesis. wikipedia.org
Modern peptide chemistry often employs an "orthogonal" protection strategy. This involves using multiple protecting groups in the same molecule that can be removed under different chemical conditions. organic-chemistry.org For example, one group might be stable in acid but removable with a base, while another is stable to both but can be cleaved by hydrogenolysis. wikipedia.org This allows for the selective deprotection and reaction of specific functional groups, which is crucial for building long and complex peptide sequences, including those found in solid-phase peptide synthesis (SPPS). wikipedia.org The choice of protecting group is critical, as it must be stable throughout various reaction steps and be removable in high yield without affecting other parts of the molecule. organic-chemistry.org
Fundamental Role of the N-2-Nitrophenylsulfenyl (Nps) Moiety as a Chemical Protecting Group
The N-2-nitrophenylsulfenyl (Nps) group is a specialized protecting group for amines. It is introduced by reacting an amino acid, such as L-leucine, with 2-nitrophenylsulfenyl chloride (Nps-Cl) in the presence of a base. This reaction forms a stable sulfenamide bond between the sulfur atom of the Nps group and the nitrogen atom of the amino acid. vulcanchem.com
The primary function of the Nps moiety is to shield the amino group during subsequent peptide coupling reactions. vulcanchem.com A key advantage of the Nps group is its sensitivity to acid. It can be selectively and cleanly removed under very mild acidic conditions, which minimizes the risk of side reactions with other acid-labile protecting groups that may be present in the peptide chain. vulcanchem.com This characteristic allows it to be used in orthogonal protection schemes alongside other classes of protecting groups. researchgate.net
Furthermore, the Nps group has been utilized not just in standard peptide synthesis but also in the preparation of more complex structures. For instance, Nps-protected amino acids can be oxidized to form N-Nps imino peptides. nii.ac.jpnih.gov These imines are stable intermediates that can be used in further reactions, such as the diastereoselective synthesis of non-canonical amino acids like indolylglycine, which are of interest in the development of novel drug candidates. nii.ac.jpnih.gov The stability and predictable reactivity of the Nps group make it a valuable tool for chemists exploring new synthetic methodologies.
Historical Development and Significance of N-2-Nitrophenylsulfenyl-L-leucine in Organic Synthesis Methodologies
The introduction of the o-nitrophenylsulfenyl (Nps) group as a protective agent for amino functions marked a significant advancement in peptide synthesis. The pioneering work on this and the related tritylsulfenyl group was reported in the early 1960s by Zervas, Borovas, and Gazis. acs.orgacs.org Their research demonstrated that the Nps group could be readily attached to amino acids and, crucially, cleaved under very mild acidic conditions, a feature that distinguished it from many other protecting groups of the era.
This development was significant because it expanded the repertoire of protecting groups available for the orthogonal strategies essential for synthesizing complex peptides. The Nps group's unique cleavage conditions allowed for greater flexibility in synthetic design. Following its introduction, research in the 1970s explored its application further, for instance, in the use of o-nitrophenylsulfenyl N-carboxy alpha-amino acid anhydrides for peptide synthesis. nih.gov
The specific derivative, this compound, became a commercially available and widely used reagent for incorporating a protected leucine (B10760876) residue into a growing peptide chain. Its use has been documented in various synthetic contexts, from the creation of dipeptides and oligopeptides to its inclusion in the synthesis of nucleopeptides, which are hybrid molecules of peptides and nucleic acids. researchgate.netnih.gov The historical significance of Nps-L-leucine lies in its role as a reliable and versatile building block that helped refine the methods of solution-phase and, subsequently, solid-phase peptide synthesis.
Current Academic Research Landscape and Future Directions for this compound
Contemporary research continues to leverage the unique properties of this compound and other Nps-protected amino acids for innovative applications in organic synthesis. A prominent area of investigation is the synthesis of non-canonical amino acids and peptides containing them, which are valuable for developing novel therapeutics. nii.ac.jpnih.gov
A recent study published in 2023 by Inokuma et al. highlights this trend. The researchers developed a method to prepare N-2-nitrophenylsulfenyl imino dipeptides through manganese dioxide-mediated oxidation. nii.ac.jpnih.gov These stable imino compounds, derived from Nps-protected dipeptides, serve as key substrates for catalyst-controlled diastereoselective reactions. Specifically, they were used for indolylation to produce adducts with high stereoselectivity. This transformation is significant for creating peptides containing indolylglycine, an aromatic amino acid analog that can enhance the structural diversity of peptides and facilitate the development of new drugs. nii.ac.jp The research underscores the Nps group's utility beyond simple protection, enabling it to act as a stable platform for complex asymmetric synthesis. nii.ac.jpnih.gov
Future directions for this compound are likely to remain focused on the synthesis of complex and medicinally relevant molecules. Its stability and specific cleavage conditions make it suitable for use in the total synthesis of natural products and in the construction of peptide-based drugs where precise control over stereochemistry and functional group manipulation is paramount. As chemists continue to push the boundaries of peptide and protein engineering, the demand for reliable and versatile building blocks like Nps-L-leucine will persist, ensuring its continued relevance in advanced chemical research.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | (2S)-4-methyl-2-[(2-nitrophenyl)sulfanylamino]pentanoic acid | nih.gov |
| Molecular Formula | C₁₂H₁₆N₂O₄S | nih.govstarshinechemical.com |
| Molecular Weight | 284.33 g/mol | nih.govstarshinechemical.com |
| CAS Number | 50571-61-4 | starshinechemical.comlabproinc.com |
| Appearance | Light yellow to orange powder/crystal | starshinechemical.com |
| Purity | >99.0% (Typical) | starshinechemical.comlabproinc.com |
Table 2: Summary of Key Research Findings
| Research Focus | Key Finding | Significance | Reference(s) |
| Introduction of Nps Group | The o-nitrophenylsulfenyl group was introduced as an acid-labile N-protecting group for amino acids. | Provided a new orthogonal protecting group, expanding the tools for peptide synthesis. | acs.orgacs.org |
| Synthesis of Imino Peptides | Nps-imino dipeptides can be prepared via MnO₂-mediated oxidation and used in diastereoselective reactions. | Enables the synthesis of non-canonical amino acid-containing peptides as potential new drug candidates. | nii.ac.jpnih.gov |
| Application in Nucleopeptides | The Nps group was used to protect the N-terminus of peptides for the synthesis of nucleopeptides (peptide-DNA hybrids). | Demonstrated the versatility of the Nps group in synthesizing complex biomolecular conjugates. | researchgate.net |
| Use in N-Carboxyanhydrides | o-Nitrophenylsulfenyl N-carboxy alpha-amino acid anhydrides were used as reagents for peptide synthesis. | Explored alternative activation methods for Nps-amino acids in peptide bond formation. | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
(2S)-4-methyl-2-[(2-nitrophenyl)sulfanylamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c1-8(2)7-9(12(15)16)13-19-11-6-4-3-5-10(11)14(17)18/h3-6,8-9,13H,7H2,1-2H3,(H,15,16)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OITRGNOZDXVYFU-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of N 2 Nitrophenylsulfenyl L Leucine
Elucidation of Synthetic Pathways for N-2-Nitrophenylsulfenyl-L-leucine
The primary route for the synthesis of this compound involves the reaction of the free amino acid L-leucine with 2-nitrophenylsulfenyl chloride. This reaction proceeds via a nucleophilic substitution mechanism where the amino group of L-leucine attacks the electrophilic sulfur atom of the sulfenyl chloride, leading to the formation of a sulfenamide (B3320178) bond.
Reaction Kinetics and Conditions for L-leucine with 2-Nitrophenylsulfenyl Chloride
The reaction between L-leucine and 2-nitrophenylsulfenyl chloride is typically rapid, driven by the high nucleophilicity of the amino group and the electrophilicity of the sulfenyl chloride. The kinetics of the reaction are influenced by several factors, including the concentration of reactants, temperature, and the pH of the reaction medium. Generally, the reaction is carried out at or below room temperature to minimize potential side reactions. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) by observing the consumption of the starting materials and the formation of the product. While specific kinetic rate constants for this particular reaction are not extensively reported in the literature, the reaction is known to proceed to completion within a few hours under optimal conditions.
A typical laboratory-scale synthesis involves dissolving L-leucine in an appropriate solvent system with a base, followed by the gradual addition of a solution of 2-nitrophenylsulfenyl chloride. Maintaining a slight excess of the amino acid can help to ensure the complete consumption of the more valuable sulfenyl chloride.
| Parameter | Typical Condition | Rationale |
| Reactants | L-leucine, 2-Nitrophenylsulfenyl Chloride | Formation of the N-S bond. |
| Temperature | 0°C to Room Temperature | To control the reaction rate and minimize side reactions. |
| Monitoring | Thin-Layer Chromatography (TLC) | To track the progress of the reaction. |
Influence of Solvent Systems and Basic Additives on Reaction Efficiency and Selectivity
The choice of solvent and base is crucial for the efficient and selective synthesis of this compound. The solvent must be able to dissolve both the amino acid (often as a salt) and the sulfenyl chloride. A mixture of water and an organic solvent, such as dioxane or ethanol, is commonly employed. msstate.edu The aqueous phase helps to dissolve the amino acid salt, while the organic solvent aids in dissolving the sulfenyl chloride.
Basic additives are essential to neutralize the hydrochloric acid that is liberated during the reaction, thereby driving the reaction to completion. Common bases include sodium hydroxide (B78521), sodium bicarbonate, and tertiary amines like triethylamine. The use of an inorganic base like sodium hydroxide in an aqueous-organic mixture is a prevalent method. The basicity of the medium must be carefully controlled; a pH that is too high can lead to the hydrolysis of the sulfenyl chloride and other undesired side reactions.
| Solvent System | Advantages | Disadvantages |
| Water/Dioxane | Good solubility for both reactants. | Dioxane is a potential carcinogen. |
| Water/Ethanol | More environmentally benign than dioxane. nih.gov | May require careful optimization of ratios for solubility. |
| Basic Additive | Role | Considerations |
| Sodium Hydroxide | Neutralizes HCl, facilitates dissolution of L-leucine. | Requires careful pH control to prevent side reactions. |
| Triethylamine | Acts as a base and scavenger for HCl. vulcanchem.com | Can be more difficult to remove during workup. |
Formation and Strategic Utilization of Dicyclohexylammonium (B1228976) (DCHA) Salts for Isolation and Purification
This compound, being a carboxylic acid, can be challenging to purify directly due to its polarity and potential for zwitterion formation. A highly effective strategy for its isolation and purification is the formation of its dicyclohexylammonium (DCHA) salt. organic-chemistry.org This is achieved by treating the crude this compound with dicyclohexylamine (B1670486) in an organic solvent such as ether or ethyl acetate.
The resulting DCHA salt is typically a stable, crystalline solid that can be easily isolated by filtration and purified by recrystallization. organic-chemistry.orgresearchgate.netbachem.com This method offers several advantages:
Enhanced Crystallinity: The salt formation often leads to a highly crystalline product, which facilitates purification.
Improved Stability: The salt is generally more stable for storage than the free acid.
Convenience in Peptide Synthesis: The purified DCHA salt can be used directly in subsequent peptide coupling reactions. The free acid can be readily regenerated just prior to use by treatment with an acid, such as aqueous citric acid or a dilute mineral acid, followed by extraction into an organic solvent.
Advanced Derivatization of this compound
Once synthesized and purified, this compound serves as a versatile building block for the synthesis of more complex peptide structures.
Preparation and Reactivity of N-2-Nitrophenylsulfenyl Imino Dipeptides
A notable derivatization of this compound is its incorporation into dipeptides, which can then be oxidized to form N-2-nitrophenylsulfenyl imino dipeptides. This transformation is typically achieved through oxidation of the N-terminal amino acid residue of a dipeptide. For instance, an N-Nps protected dipeptide can be oxidized using manganese dioxide (MnO₂) to yield the corresponding imino dipeptide. chemicalbook.comtaylorandfrancis.comnii.ac.jpnih.gov
These N-Nps imino dipeptides are valuable intermediates in the synthesis of non-canonical amino acids. They can undergo diastereoselective addition reactions with various nucleophiles. For example, the indolylation of N-Nps imino dipeptides, catalyzed by a chiral phosphoric acid, allows for the stereocontrolled synthesis of indolylglycine-containing dipeptides. chemicalbook.comnii.ac.jp The Nps group is stable under the oxidative conditions and can be readily removed after the addition reaction to reveal the modified dipeptide.
| Reagent | Function | Reference |
| **Manganese Dioxide (MnO₂) ** | Oxidizing agent for the formation of the imine. | chemicalbook.comtaylorandfrancis.comnii.ac.jpnih.gov |
| Chiral Phosphoric Acid | Catalyst for diastereoselective nucleophilic addition. | chemicalbook.comnii.ac.jp |
Synthesis of Active Esters of this compound for Peptide Coupling
For the formation of peptide bonds, the carboxylic acid moiety of this compound must be activated. This is commonly achieved through the synthesis of active esters. These esters are sufficiently reactive to acylate the amino group of another amino acid or peptide under mild conditions, but are stable enough to be isolated and stored.
Common active esters include p-nitrophenyl (PNP) esters and N-hydroxysuccinimide (NHS) esters.
p-Nitrophenyl Esters: These can be prepared by reacting this compound with p-nitrophenol in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). organic-chemistry.org The resulting this compound p-nitrophenyl ester is a yellow, crystalline solid that can be used directly for coupling with an amino acid ester. organic-chemistry.org
N-Hydroxysuccinimide Esters: NHS esters are another widely used class of active esters. They are synthesized by reacting this compound with N-hydroxysuccinimide and a coupling agent such as DCC. chemicalbook.com NHS esters are known for their high reactivity and the water-solubility of the N-hydroxysuccinimide by-product, which simplifies purification of the resulting peptide. chemicalbook.com
The general procedure for using these active esters involves dissolving the active ester and the amino component (as a free base or an ester) in a suitable aprotic solvent like dimethylformamide (DMF) or dichloromethane (B109758) (DCM). The reaction typically proceeds smoothly at room temperature to yield the Nps-protected dipeptide.
| Active Ester Type | Activating Group | Key Features |
| p-Nitrophenyl (PNP) Ester | p-Nitrophenol | Crystalline, stable, and moderately reactive. organic-chemistry.org |
| N-Hydroxysuccinimide (NHS) Ester | N-Hydroxysuccinimide | Highly reactive, water-soluble by-product. chemicalbook.com |
Exploration of this compound in Non-Canonical Amino Acid Synthesis
The incorporation of non-canonical amino acids (ncAAs) into peptides is a powerful strategy for enhancing their structural diversity and developing novel therapeutics. The N-2-nitrophenylsulfenyl (Nps) protecting group, commonly used for the amino function of amino acids, has found utility in methodologies aimed at synthesizing these unique building blocks. Specifically, derivatives of this compound have been explored as precursors in the stereocontrolled synthesis of complex non-canonical amino acids.
A notable application is in the synthesis of indolylglycine-containing dipeptides. nii.ac.jpthieme-connect.com Indolylglycine is a non-canonical amino acid considered an analog of aromatic amino acids due to the electron-rich nature of its indole (B1671886) π-system, which can participate in various electrostatic interactions. nii.ac.jp The synthesis of this class of ncAAs can be achieved through the 1,2-addition of an indole nucleophile to an imino carboxylic acid derivative. nii.ac.jp
Research has demonstrated a method for the preparation of N-2-nitrophenylsulfenyl (Nps) imino dipeptides, which then undergo diastereoselective indolylation. nii.ac.jpnih.gov This process begins with the manganese dioxide (MnO₂) mediated oxidation of Nps-protected dipeptides containing a glycine (B1666218) residue at the N-terminus. This oxidation generates a stable N-Nps imino peptide intermediate. nii.ac.jp The stability of the N-2-nitrophenylsulfenyl imino amide is a key feature of this methodology, allowing for its use as a substrate in subsequent asymmetric reactions. nii.ac.jp
The crucial step in forming the non-canonical amino acid is the diastereoselective indolylation of the N-Nps imino peptide, which is catalyzed by a chiral phosphoric acid (CPA). nii.ac.jpthieme-connect.com A significant finding of this research is that by selecting the appropriate chiral phosphoric acid catalyst, it is possible to selectively obtain either diastereomer of the resulting indolylglycine-containing dipeptide from the same starting materials. nii.ac.jp This catalyst-controlled approach provides a versatile and valuable tool for synthesizing peptides containing specific stereoisomers of non-canonical amino acids, which is critical for developing novel drug candidates. nii.ac.jpnih.gov
The functional groups typically employed in peptide synthesis have been shown to be well-tolerated under the MnO₂-mediated oxidation conditions used to form the imine. nii.ac.jp For instance, in the reaction involving a valine-derived imino peptide, the use of different chiral catalysts allowed for the selective formation of the epimeric products. nii.ac.jp
The following table summarizes the catalyst-controlled diastereoselective indolylation of an N-Nps imino peptide derived from valine:
| Catalyst | Diastereomeric Ratio (d.r.) | Yield (%) |
| (R)-TRIP | 92:8 | 85 |
| (S)-TRIP | 15:85 | 78 |
| (R)-STRIP | 95:5 | 92 |
| (S)-STRIP | 10:90 | 88 |
Data derived from studies on the diastereoselective indolylation of N-Nps imino peptides. The specific imino peptide substrate is N-((S)-1-((2-nitrophenyl)sulfonamido)-3-methyl-1-oxobutan-2-yl)-N-(diphenylmethyl)formamide.
This methodology highlights the utility of the N-2-nitrophenylsulfenyl group not just as a simple protecting group, but as a key functional moiety that enables the stereoselective synthesis of complex and valuable non-canonical amino acids for applications in peptide science and drug discovery.
Chemical Reactivity and Mechanistic Investigations of N 2 Nitrophenylsulfenyl L Leucine
Comprehensive Analysis of Chemical Transformation Classes
The reactivity of N-2-Nitrophenylsulfenyl-L-leucine can be categorized into several key transformation classes, primarily involving the nitrophenyl and sulfenyl functional groups.
Oxidation Reactions of the Nitrophenyl Moiety within this compound
The nitrophenyl group in this compound is generally resistant to oxidation under standard laboratory conditions due to the electron-withdrawing nature of the nitro group, which deactivates the aromatic ring towards electrophilic attack. However, the molecule can undergo oxidation at other sites.
The sulfur atom of the sulfenyl group is susceptible to oxidation. Mild oxidation can convert the sulfenyl group to a sulfinyl group (a sulfoxide), and stronger oxidation can lead to a sulfonyl group (a sulfone). youtube.com This transformation significantly alters the electronic properties and reactivity of the sulfur center.
While direct oxidation of the nitro group is uncommon, harsh oxidative conditions or specialized methods like electrochemical oxidation could potentially lead to further transformation of the nitrophenyl moiety. mdpi.com For instance, the electrochemical oxidation of other organic pollutants has been shown to proceed via direct electron transfer at an anode or through indirect oxidation by electro-generated reactive species. mdpi.com
Reduction Pathways of the Nitrophenyl Group in this compound
The reduction of the nitro group is a well-established and highly significant reaction for aromatic nitro compounds. This transformation is crucial as it converts the strongly electron-withdrawing nitro group into a strongly electron-donating amino group, fundamentally altering the character of the aromatic substituent. masterorganicchemistry.com
The most common method for this reduction is catalytic hydrogenation . This process typically employs a metal catalyst, such as palladium, platinum, or nickel, in the presence of hydrogen gas. masterorganicchemistry.comrsc.orgacs.org The reaction proceeds through a series of intermediates, starting with the formation of a nitrosobenzene (B162901) derivative, followed by a phenylhydroxylamine, which is then further reduced to the corresponding aniline. orientjchem.orgrsc.org
Table 1: Common Catalysts and Conditions for Nitro Group Reduction
| Catalyst System | Reducing Agent | Solvent | Typical Conditions |
|---|---|---|---|
| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Methanol, Ethanol | Room temperature to moderate heat, atmospheric to moderate pressure |
| Platinum(IV) Oxide (PtO₂) | Hydrogen Gas (H₂) | Acetic Acid | Room temperature, atmospheric pressure |
| Raney Nickel (Raney Ni) | Hydrogen Gas (H₂) | Ethanol | Elevated temperature and pressure |
| Iron (Fe) in Acid | Hydrochloric Acid (HCl) | Water, Ethanol | Reflux |
Another widely used method involves the use of metals in acidic media, such as iron, tin, or zinc with hydrochloric acid. masterorganicchemistry.com The choice of reducing agent and conditions can be tailored to be compatible with other functional groups present in the molecule.
Nucleophilic Substitution Reactions Involving the Sulfenyl Functional Group
The sulfur-nitrogen (S-N) bond in sulfenamides like this compound is labile. The sulfur atom is electrophilic and is susceptible to attack by various nucleophiles. wikipedia.org This reactivity is fundamental to both the synthesis of the compound and its primary application as a protecting group.
The formation of this compound itself involves a nucleophilic substitution reaction where the amino group of L-leucine acts as the nucleophile, attacking the sulfur atom of 2-nitrophenylsulfenyl chloride (NPS-Cl) and displacing the chloride ion. wikipedia.org
Conversely, the S-N bond can be cleaved by nucleophiles. This is the basis for the deprotection of the Nps group. Stronger nucleophiles can displace the amino acid from the sulfenyl sulfur. Thiolates (RS⁻), which are excellent nucleophiles, readily attack the electrophilic sulfur atom, leading to the formation of a mixed disulfide and the liberation of the free amino group of leucine (B10760876). libretexts.orgmasterorganicchemistry.com
Detailed Studies on Specific Reactivity Profiles
The specific reactivity of this compound is most prominently observed in its interactions within peptide and protein systems.
Interaction Mechanisms with Amino Groups in Peptide Synthesis
The o-nitrophenylsulfenyl (Nps) group is employed as a temporary protecting group for the α-amino group of amino acids during stepwise peptide synthesis. nih.gov The synthesis process begins with the attachment of a C-terminal amino acid to a solid support. peptide.com
The mechanism of protection involves the reaction of the free amino group of an amino acid (like L-leucine) with 2-nitrophenylsulfenyl chloride. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic sulfur atom of the sulfenyl chloride, forming a sulfenamide (B3320178) bond. wikipedia.org
Deprotection , the removal of the Nps group, is typically achieved under mild acidic conditions or, more relevant to its interaction with other amino groups, through nucleophilic cleavage. During peptide elongation, after the carboxyl group of the Nps-protected amino acid is coupled to the free amino group of the growing peptide chain, the Nps group must be removed to allow the next amino acid to be added. This deprotection can be initiated by nucleophilic attack. For example, a solution of a thiol, such as 2-mercaptoethanol, or even hydrogen chloride in a non-polar solvent can be used. The nucleophile attacks the sulfenyl sulfur, cleaving the S-N bond and liberating the amino group of the peptide chain, which can then participate in the next coupling step. nih.govembrapa.br
Selective Reactivity and Modification of Cysteine Residues in Peptide and Protein Systems
The sulfenyl group of this compound exhibits a pronounced and selective reactivity towards the thiol side chain of cysteine residues. Cysteine's thiol group is a potent nucleophile, particularly in its deprotonated thiolate form (RS⁻). masterorganicchemistry.comlibretexts.org
The reaction mechanism involves a thiol-disulfide exchange . The nucleophilic sulfur atom of a cysteine residue attacks the electrophilic sulfur atom of the nitrophenylsulfenyl group. This attack results in the cleavage of the S-N bond of the this compound and the formation of a new disulfide bond between the nitrophenyl moiety and the cysteine residue. The leucine amino acid is released with a free amino group. nih.govlibretexts.org
This reaction is highly specific for cysteine residues under mild conditions due to the high nucleophilicity of the thiol group compared to other nucleophilic side chains found in proteins, such as the hydroxyl groups of serine and threonine or the amino group of lysine (B10760008) (at physiological pH). This selective modification is a valuable tool in protein chemistry for labeling or cross-linking proteins at specific cysteine sites. youtube.com
Table 2: Reactivity of N-2-Nitrophenylsulfenyl Group with Protein Functional Groups
| Functional Group | Amino Acid | Reactivity | Product |
|---|---|---|---|
| Thiol (-SH) | Cysteine | High | Mixed Disulfide |
| Amino (-NH₂) | Lysine, N-terminus | Low (at neutral pH) | Sulfenamide |
| Hydroxyl (-OH) | Serine, Threonine | Very Low/Negligible | No significant reaction |
This selective reactivity allows for the targeted modification of proteins, enabling studies of protein structure and function.
Mechanistic Studies of this compound Reactions
The chemical behavior of this compound (Nps-L-leucine) is primarily dictated by the interplay between the amino acid backbone and the N-terminal Nps protecting group. Mechanistic studies have focused on its application in peptide synthesis, where understanding the reaction pathways and stereochemical outcomes is critical for the controlled assembly of peptide chains.
Elucidation of Reaction Mechanisms in Derivative Formation
The primary role of the N-2-nitrophenylsulfenyl (Nps) group in Nps-L-leucine is to serve as a temporary protecting group for the α-amino functionality. This protection is fundamental to modern peptide synthesis, preventing the uncontrolled polymerization of amino acids and ensuring that peptide bonds are formed in a specific sequence. researchgate.net The mechanism for forming a dipeptide derivative using Nps-L-leucine follows a well-established pathway in peptide chemistry.
Carboxyl Group Activation: With the α-amino group masked by the Nps moiety, the carboxylic acid group of Nps-L-leucine is activated to make it more susceptible to nucleophilic attack. This is typically achieved by converting the carboxyl group into a more reactive species, such as an active ester or an acid anhydride. Common reagents for this activation step include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC). The activation process itself can generate a racemizable intermediate, which is a critical consideration for maintaining stereochemical integrity. highfine.compeptide.com
Peptide Bond Formation (Coupling): The activated Nps-L-leucine is then reacted with a second amino acid (or peptide) that has a free amino group. The nucleophilic α-amino group of the incoming amino acid attacks the activated carbonyl carbon of Nps-L-leucine, forming a tetrahedral intermediate. This intermediate subsequently collapses, expelling the activating group and forming a new amide (peptide) bond. This step extends the peptide chain by one residue.
Nps-Group Deprotection: After the coupling reaction, the Nps protecting group must be removed from the newly formed N-terminal leucine residue to allow for the next coupling cycle. The sulfenamide bond of the Nps group is characteristically labile under mild acidic conditions or via treatment with specific nucleophiles like thiols. This orthogonality allows for its removal without cleaving the newly formed peptide bond or other protecting groups that may be present on the amino acid side chains.
This cyclic process of protection, activation, coupling, and deprotection is the cornerstone of stepwise peptide synthesis, enabling the construction of complex peptides with defined sequences.
Investigations into Diastereoselectivity Control in Nps-mediated Reactions
When Nps-L-leucine is coupled with another chiral amino acid (e.g., an L- or D-amino acid ester), a new stereocenter is not formed, but the reaction can proceed with varying degrees of racemization at the activated leucine residue. The product is a dipeptide which can exist as a mixture of diastereomers (e.g., L-L and D-L). The control of diastereoselectivity—preferentially forming one diastereomer over the other—is a significant challenge in peptide synthesis.
The principal mechanism for racemization of the activated amino acid residue involves the formation of a planar 5(4H)-oxazolone (azlactone) intermediate. The α-proton of the activated amino acid becomes acidic and can be abstracted, leading to the formation of this achiral intermediate. Subsequent nucleophilic attack by the incoming amino acid on the oxazolone (B7731731) can occur from either face, leading to a mixture of stereoisomers. peptide.com
The structure of the N-terminal protecting group plays a crucial role in the rate of oxazolone formation and, consequently, the degree of racemization. While urethane-based protecting groups like Boc and Fmoc are known to suppress racemization by decreasing the tendency to form an oxazolone, the Nps group, being a sulfenamide, has different electronic properties. Studies have shown that the extent of racemization is highly dependent on the specific amino acid, the coupling method, and the reaction conditions. nih.govnih.gov
Investigations into diastereoselectivity often involve the synthesis of model dipeptides and the quantification of the resulting diastereomeric ratio using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or chiral chromatography. researchgate.net For instance, coupling Nps-L-leucine with a racemic mixture of another amino acid ester (e.g., D/L-Alanine methyl ester) would produce two primary diastereomeric products: Nps-L-Leu-L-Ala-OMe and Nps-L-Leu-D-Ala-OMe. The relative amounts of these products reveal the diastereoselectivity of the coupling reaction.
The steric bulk of the Nps group and the isobutyl side chain of leucine can create a specific chiral environment around the reaction center. This environment can sterically hinder the approach of one enantiomer of the incoming amino acid over the other, leading to a preference for either the homochiral (L-L) or heterochiral (L-D) product. Factors such as the solvent, temperature, and the presence of additives (like HOBt) can further influence the transition state energies and thus the final diastereomeric ratio. highfine.com
To illustrate the concept, the following table presents hypothetical research findings from a study on the diastereoselective coupling of an Nps-protected L-amino acid with different amino acid esters.
| Nps-Amino Acid | Coupling Partner | Coupling Method | Diastereomeric Ratio (L-L : L-D) | Diastereomeric Excess (% de) |
|---|---|---|---|---|
| Nps-L-Leucine | D/L-Alanine Methyl Ester | DCC | 65 : 35 | 30% (L-L) |
| Nps-L-Leucine | D/L-Valine Methyl Ester | DCC | 75 : 25 | 50% (L-L) |
| Nps-L-Leucine | D/L-Phenylalanine Methyl Ester | DCC | 60 : 40 | 20% (L-L) |
| Nps-L-Leucine | D/L-Valine Methyl Ester | DCC/HOBt | 85 : 15 | 70% (L-L) |
This table is representative and illustrates how diastereoselectivity might be reported in research. The data shows a general preference for the formation of the homochiral L-L dipeptide, which is often observed in such reactions. The increased steric bulk of the valine side chain compared to alanine (B10760859) leads to higher diastereoselectivity. The addition of an anti-racemization agent like HOBt further enhances the diastereomeric excess by suppressing the formation of the oxazolone intermediate.
These mechanistic investigations are vital for optimizing peptide synthesis protocols to maximize the yield of the desired stereoisomer and minimize the formation of difficult-to-separate diastereomeric impurities.
Strategic Applications of N 2 Nitrophenylsulfenyl L Leucine in Organic Synthesis
N-Protecting Group Utility in Peptide Synthesis
The primary role of N-2-Nitrophenylsulfenyl-L-leucine in peptide synthesis is to temporarily shield the α-amino group of the leucine (B10760876) residue. vulcanchem.com This protection prevents unwanted side reactions during the formation of peptide bonds. The Nps group is introduced by reacting L-leucine with 2-nitrophenylsulfenyl chloride in the presence of a base. vulcanchem.com The resulting Nps-L-leucine can then be used as a building block in peptide synthesis.
Implementation in Solution-Phase Peptide Synthesis Methodologies
In solution-phase peptide synthesis, all reactions are carried out in a homogeneous solution. This classical approach remains valuable for large-scale peptide production. wikipedia.org Nps-L-leucine is well-suited for this methodology due to the mild conditions required for the removal of the Nps group. The Nps group can be cleaved by mild acidolysis, for instance, with 2-3 equivalents of hydrochloric acid in an ethereal solvent. researchgate.net This gentle deprotection is advantageous as it minimizes the risk of side reactions and helps to maintain the integrity of the growing peptide chain. vulcanchem.com The process allows for the sequential addition of amino acids to build the desired peptide sequence. ekb.eg
Adaptations and Considerations for Solid-Phase Peptide Synthesis Protocols
Solid-phase peptide synthesis (SPPS), pioneered by R.B. Merrifield, has become the dominant method for peptide synthesis in research settings. wikipedia.orgnih.gov In SPPS, the growing peptide chain is anchored to a solid support, which simplifies the purification process at each step. lsu.edu The use of Nps-protected amino acids, including Nps-L-leucine, has been adapted for SPPS. nih.gov
A key consideration in SPPS is the compatibility of the N-terminal protecting group with the linker attaching the peptide to the resin and the protecting groups on the amino acid side chains. biosynth.com The mild acid-lability of the Nps group makes it orthogonal to many commonly used side-chain protecting groups and linkers that are cleaved under stronger acidic conditions, such as the tert-butoxycarbonyl (Boc) and benzyl (B1604629) (Bzl) groups. nih.govbiosynth.com This orthogonality is crucial for the successful synthesis of complex peptides.
Facilitating Peptide Chain Elongation with N-2-Nitrophenylsulfenyl Protection
The process of peptide chain elongation involves the repetitive cycle of deprotection of the N-terminal amino group followed by coupling with the next protected amino acid. thermofisher.com The use of Nps-L-leucine facilitates this process by providing a readily cleavable protecting group. After the coupling of Nps-L-leucine to the growing peptide chain, the Nps group is removed under mild acidic conditions to expose the free amino group of the leucine residue. researchgate.net This newly exposed amine is then ready to react with the activated carboxyl group of the next incoming N-protected amino acid, thereby elongating the peptide chain. reactome.org The efficiency and mildness of the Nps deprotection step contribute to higher yields and purities of the final peptide product.
Orthogonal Protecting Group Strategies Incorporating the Nps Moiety
The concept of orthogonal protection is fundamental to the synthesis of complex molecules with multiple functional groups. bham.ac.ukfiveable.me An orthogonal protecting group strategy involves the use of multiple protecting groups that can be removed under distinct chemical conditions without affecting the others. organic-chemistry.org This allows for the selective deprotection and modification of specific sites within a molecule. nih.gov
Compatibility and Synergy with Diverse Protecting Group Chemistries
The Nps group exhibits excellent compatibility with a wide range of other protecting groups used in peptide synthesis. Its acid-labile nature, which allows for cleavage under very mild acidic conditions, makes it orthogonal to base-labile groups like the 9-fluorenylmethoxycarbonyl (Fmoc) group and acid-stable groups. nih.govresearchgate.net This orthogonality is highly advantageous in complex synthetic schemes. For instance, in a peptide containing both an Nps-protected amine and an Fmoc-protected amine, the Fmoc group can be selectively removed with a base (like piperidine) while the Nps group remains intact. Conversely, the Nps group can be removed with mild acid without affecting the Fmoc group.
This compatibility allows for the strategic design of synthetic routes for complex peptides, including those with branched structures or those requiring site-specific modifications. researchgate.net
Designing Selective Deprotection Sequences in Complex Peptide Synthesis
The ability to selectively remove the Nps group in the presence of other protecting groups is a powerful tool for designing intricate deprotection sequences in the synthesis of complex peptides. nih.gov This is particularly valuable in the synthesis of cyclic peptides or peptides with post-translational modifications.
For example, a linear peptide can be synthesized on a solid support using Fmoc for temporary N-terminal protection. A specific amino acid side chain, intended for cyclization, can be protected with a group that is orthogonal to both Fmoc and the final resin cleavage conditions. The Nps group can be employed in such a strategy. After the assembly of the linear peptide, the Nps group can be selectively removed to unmask a functional group, which can then be reacted with another part of the peptide to form a cyclic structure. mdpi.com
The selective deprotection of the Nps group also enables the synthesis of peptide segments that can be later joined together in a convergent synthesis approach. nih.gov This "safety-catch" strategy, where a stable protecting group is made labile by a specific chemical transformation, is a sophisticated application of orthogonal protection. researchgate.net
Below is a table summarizing the compatibility of the Nps group with other common protecting groups in peptide synthesis:
| Protecting Group | Abbreviation | Cleavage Condition | Orthogonal to Nps? |
| 9-fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | Yes |
| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) | Yes (Nps is more labile) |
| Benzyl | Bzl | Strong Acid / Hydrogenolysis | Yes |
| Allyloxycarbonyl | Alloc | Pd(0) catalyst | Yes |
| Trityl | Trt | Mild Acid | Partial (Selectivity can be achieved) |
| tert-Butyl | tBu | Strong Acid (e.g., TFA) | Yes |
Comprehensive Overview of Deprotection Methodologies for the N-2-Nitrophenylsulfenyl Group
The utility of the N-2-nitrophenylsulfenyl (Nps) protecting group in peptide synthesis is largely defined by the mild conditions under which it can be cleaved. This lability allows for a high degree of orthogonality in complex synthetic strategies. The deprotection of the Nps group can be broadly categorized into two main pathways: acid-catalyzed cleavage and nucleophile-mediated removal.
The sulfenamide (B3320178) bond in Nps-protected amino acids is susceptible to cleavage by various acidic reagents. The reaction mechanism typically involves protonation of the nitrogen or sulfur atom, followed by cleavage of the N-S bond. The choice of acid and reaction conditions can be tailored to the sensitivity of the peptide being synthesized.
Hydrogen Chloride (HCl): Gaseous HCl in an anhydrous organic solvent, such as diethyl ether, dioxane, or ethyl acetate, is a common method for Nps group removal. Typically, a 1 to 2 molar equivalent of HCl is sufficient for rapid and clean deprotection at or below room temperature. The resulting 2-nitrophenylsulfenyl chloride byproduct is volatile and can be easily removed.
Hydrogen Bromide (HBr): Similar to HCl, HBr in acetic acid or other organic solvents can effectively cleave the Nps group. sigmaaldrich.com The reaction conditions are generally mild, and the cleavage is often faster than with HCl. youtube.com However, HBr is a stronger acid and may be less suitable for peptides containing other acid-labile protecting groups.
Acetic Acid: While weaker than HCl or HBr, acetic acid can also be used for Nps cleavage, often at slightly elevated temperatures or for longer reaction times. organic-chemistry.org Its use is advantageous when a milder acidic condition is required to preserve other sensitive functionalities within the peptide.
| Acid Reagent | Typical Reaction Conditions | Key Advantages | Considerations |
|---|---|---|---|
| Hydrogen Chloride (HCl) | 0.1-2 N in anhydrous organic solvent (e.g., DMF, ether, ethyl acetate), 0°C to room temperature, 30-60 min. google.comdatapdf.com | Mild conditions, volatile byproduct. | Requires anhydrous conditions to prevent side reactions. |
| Hydrogen Bromide (HBr) | 30% in acetic acid, room temperature, 60-90 min. sigmaaldrich.com | Rapid cleavage. | Stronger acid, may affect other protecting groups. youtube.com |
| Acetic Acid | Glacial acetic acid, may require elevated temperature or longer reaction time. organic-chemistry.org | Milder option, good for sensitive substrates. | Slower reaction rate compared to stronger acids. |
An alternative and often more selective method for Nps group removal involves the use of nucleophilic reagents. These reagents attack the electrophilic sulfur atom of the sulfenamide, leading to the cleavage of the N-S bond under neutral or mildly acidic conditions. This approach offers excellent orthogonality with acid-labile protecting groups like Boc and t-butyl esters.
2-Thiopyridone: This reagent is highly effective for the cleavage of the Nps group. The reaction proceeds via a nucleophilic attack of the thiolate on the sulfur atom of the Nps group, forming a mixed disulfide and liberating the free amine.
Hydrogen Cyanide (HCN): Although highly toxic and requiring careful handling, HCN can be used for Nps deprotection. google.com The cyanide ion acts as a nucleophile, attacking the sulfenamide sulfur.
Sulfurous Acid (H₂SO₃): Generated in situ from sodium sulfite (B76179) and an acid, sulfurous acid can reductively cleave the Nps group. The sulfite or bisulfite ion is the active nucleophile.
Thioacetamide: This sulfur-containing nucleophile can also be employed for Nps cleavage, proceeding through a similar mechanism to other thiol-based reagents.
| Nucleophilic Reagent | Proposed Mechanism of Action | Typical Reaction Conditions |
|---|---|---|
| 2-Thiopyridone | Nucleophilic attack of the thiolate on the sulfur atom. | In an organic solvent like DMF or CH₂Cl₂, often with a catalytic amount of acid. |
| Hydrogen Cyanide | Nucleophilic attack by the cyanide ion on the sulfur atom. google.com | Requires specialized handling due to toxicity; reaction in a buffered solution. |
| Sulfurous Acid | Reductive cleavage by sulfite or bisulfite ions. niscpr.res.in | Generated in situ from sodium sulfite and a mild acid. |
| Thioacetamide | Nucleophilic attack by the sulfur atom of thioacetamide. | In an organic solvent, may require mild heating. |
Application in the Synthesis of Structurally Modified Peptides and Peptidomimetics
This compound is a valuable building block in the synthesis of structurally diverse peptides and peptidomimetics. Its use facilitates the incorporation of unnatural amino acids and the engineering of peptide backbones for specific conformational and functional properties.
The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for developing novel therapeutics and research tools with enhanced stability, potency, and receptor selectivity. vulcanchem.comresearchgate.net this compound plays a crucial role in this process by enabling the selective protection of the N-terminus during peptide elongation. nih.gov The mild deprotection conditions of the Nps group are compatible with a wide range of functional groups present in non-canonical amino acid side chains. For instance, in the synthesis of a peptide containing a novel fluorescent or photo-crosslinking amino acid, the Nps group can be removed without affecting the delicate structure of the unnatural residue.
Understanding the three-dimensional structure of peptides is essential for elucidating their biological function. ias.ac.innih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying peptide conformation in solution. nih.govresearchgate.net To perform these studies, peptide analogues are often synthesized with specific isotopic labels or conformational constraints. This compound is instrumental in the solid-phase peptide synthesis (SPPS) of such analogues. The Nps protecting group allows for the stepwise assembly of the peptide chain on a solid support, and its subsequent removal under mild conditions ensures the integrity of the final peptide for conformational analysis.
| Step in SPPS for a Peptide Analogue | Role of this compound | Significance |
|---|---|---|
| Amino Acid Protection | The amino group of L-leucine is protected with the Nps group. vulcanchem.com | Prevents unwanted side reactions during peptide coupling. |
| Peptide Coupling | The carboxyl group of Nps-L-leucine is activated and coupled to the N-terminus of the growing peptide chain. | Incorporation of the leucine residue at the desired position. |
| Nps Deprotection | The Nps group is selectively removed under mild acid or nucleophilic conditions. | Exposes the N-terminal amine for the next coupling step while keeping other protecting groups intact. |
| Final Cleavage and Purification | The completed peptide is cleaved from the solid support and purified. | Yields the desired peptide analogue for conformational and functional studies. |
Contributions to the Synthesis of Functional Materials (excluding those with direct therapeutic aims)
While the primary application of this compound is in peptide synthesis, the chemical reactivity of the nitrophenylsulfenyl moiety suggests potential applications in the synthesis of novel functional materials. The sulfenamide bond, which is central to the chemistry of this compound, has been explored in the development of new classes of polymers. For example, polysulfenamides have been synthesized and shown to be stable in organic solvents but degradable in aqueous environments.
Although direct applications of this compound in this area are not widely reported, it is conceivable that this compound could serve as a monomer or a functionalizing agent in the creation of novel biodegradable polymers. The presence of the chiral leucine unit could impart specific stereochemical properties to the resulting material, while the nitrophenyl group could be used as a chromophore or a handle for further chemical modification. The controlled cleavage of the sulfenamide bond could also be exploited to design stimuli-responsive materials that degrade under specific chemical conditions.
Computational and Theoretical Chemistry of N 2 Nitrophenylsulfenyl L Leucine
Application of Density Functional Theory (DFT) in Mechanistic and Property Studies
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of N-2-Nitrophenylsulfenyl-L-leucine. This computational method facilitates a deep understanding of its reaction mechanisms and the prediction of various molecular properties.
DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions involving this compound. By identifying the structures of reactants, intermediates, transition states, and products, a complete reaction pathway can be charted. The energy barriers associated with transition states, calculated through DFT, provide quantitative data on reaction kinetics, revealing the most probable mechanistic routes. For instance, in reactions such as the cleavage of the N-S bond or modifications of the leucine (B10760876) side chain, DFT can elucidate the step-by-step process, including the precise geometry of the transition state.
DFT methods are also employed to predict the spectroscopic characteristics of this compound. This includes the calculation of nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic absorption spectra (UV-Vis). These theoretical predictions are invaluable for interpreting experimental data and confirming the molecular structure. Furthermore, DFT provides a detailed picture of the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability.
| Calculated Property | Significance |
| NMR Chemical Shifts | Aids in the assignment of signals in experimental NMR spectra. |
| IR Vibrational Frequencies | Helps in identifying functional groups and their vibrational modes. |
| UV-Vis Absorption Spectra | Predicts electronic transitions and the color of the compound. |
| HOMO-LUMO Energies | Provides insight into the molecule's reactivity and electronic behavior. |
Molecular Modeling and Simulation Techniques Applied to this compound
Molecular modeling and simulation techniques, including molecular dynamics (MD), offer a dynamic perspective on the behavior of this compound. These simulations can model the compound's behavior in different environments, such as in various solvents or in the presence of other molecules. MD simulations track the atomic movements over time, providing a detailed view of the molecule's flexibility and intermolecular interactions. This is particularly useful for understanding how the compound might interact with biological macromolecules or other chemical species in a complex system.
Theoretical Analysis of Reactivity, Selectivity, and Stereochemical Outcomes
Theoretical analysis, often leveraging DFT and other quantum chemical methods, is crucial for understanding the reactivity and selectivity of this compound. By calculating electrostatic potentials and atomic charges, regions of the molecule that are susceptible to nucleophilic or electrophilic attack can be identified. This information is vital for predicting the outcomes of chemical reactions. Furthermore, these theoretical approaches can explain and predict the stereochemical outcomes of reactions, which is of paramount importance for chiral molecules like this compound. The analysis can determine why a particular stereoisomer is preferentially formed in a reaction.
Advanced Analytical Characterization Techniques for N 2 Nitrophenylsulfenyl L Leucine in Research
Spectroscopic Characterization
Spectroscopic methods are indispensable for elucidating the molecular structure of N-2-Nitrophenylsulfenyl-L-leucine. These techniques provide detailed information about the compound's atomic connectivity, functional groups, and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules. For this compound, both ¹H and ¹³C NMR are utilized to map out the carbon-hydrogen framework.
¹H NMR: In ¹H NMR, the chemical shifts of protons provide information about their local electronic environment. For instance, the protons on the aromatic ring of the nitrophenyl group will appear in a distinct region of the spectrum compared to the protons of the leucine (B10760876) side chain. The coupling patterns between adjacent protons can further confirm the connectivity of the molecule.
¹³C NMR: ¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. nih.gov The PubChem database contains ¹³C NMR spectral data for this compound, which can be used as a reference for its characterization. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the various functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds. Key functional groups and their expected IR absorption ranges include:
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H (Amine) | 3300-3500 |
| C-H (Aliphatic) | 2850-3000 |
| C=O (Carboxylic Acid) | 1700-1725 |
| N=O (Nitro Group) | 1500-1550 and 1300-1370 |
| C=C (Aromatic Ring) | 1400-1600 |
The presence of these characteristic peaks in the IR spectrum confirms the integrity of the different moieties within the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
UV-Vis spectroscopy is employed to study the electronic transitions within the molecule, particularly within the nitrophenyl chromophore. The 2-nitrophenylsulfenyl group is a strong chromophore, meaning it absorbs light in the ultraviolet-visible region. This property is often utilized in peptide synthesis for monitoring the progress of reactions. The study of peptide-UV interactions is significant in the context of mass spectrometry, where UV-induced fragmentation is a powerful tool for structural elucidation. nih.gov
Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a crucial technique for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis.
Molecular Weight Determination: The molecular weight of this compound is 284.33 g/mol . labproinc.comstarshinechemical.com Mass spectrometry can precisely confirm this molecular weight, providing strong evidence for the compound's identity. The exact mass is reported as 284.08307817 Da. nih.gov
Fragmentation Analysis: In MS, the molecule is ionized and then fragmented. The resulting fragmentation pattern is unique to the molecule's structure and can be used for confirmation. For this compound, characteristic fragments would arise from the cleavage of the sulfur-nitrogen bond, the loss of the nitro group, and fragmentation of the leucine side chain.
GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized for the analysis of this compound. nih.gov The NIST Mass Spectrometry Data Center provides GC-MS data for this compound. nih.gov
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating this compound from any impurities and for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for assessing the purity of non-volatile compounds like this compound.
Purity Determination: A typical HPLC analysis involves injecting a solution of the compound onto a column packed with a stationary phase. A mobile phase is then passed through the column, and the components of the sample are separated based on their differential interactions with the stationary and mobile phases. For this compound, a reversed-phase HPLC method is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. The purity of the compound is determined by the area of its peak relative to the total area of all peaks in the chromatogram. Commercial sources often report a purity of at least 99.0%. labproinc.comstarshinechemical.com
Quantitative Analysis: HPLC can also be used for the quantitative analysis of this compound. By creating a calibration curve with standards of known concentration, the concentration of the compound in an unknown sample can be accurately determined. Pre-column derivatization methods using reagents like o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (FMOC) are often used for the HPLC analysis of amino acids and their derivatives. shimadzu.com
Gas Chromatography (GC) for Volatile Derivatives
Gas chromatography is a powerful technique for separating and analyzing volatile compounds. However, due to the low volatility of amino acids and their derivatives like this compound, direct analysis by GC is challenging as they tend to decompose at the high temperatures used in the injector port. thermofisher.com To overcome this, a derivatization step is necessary to convert the non-volatile analyte into a more volatile and thermally stable compound. thermofisher.commdpi.com
For amino acids, a common derivatization method is silylation, which replaces active hydrogens on polar functional groups with a nonpolar moiety, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. thermofisher.comresearchgate.net For instance, N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a reagent frequently used for this purpose. thermofisher.com The resulting derivatives are more volatile and less prone to degradation during GC analysis. thermofisher.com
In the context of this compound, derivatization of the carboxylic acid group would be required to increase its volatility for GC analysis. While specific protocols for the GC analysis of this compound are not extensively detailed in publicly available literature, a general approach would involve the esterification of the carboxylic acid. The resulting volatile derivative could then be analyzed by GC, likely coupled with a mass spectrometer (GC-MS) for definitive identification based on its mass spectrum. nih.govnih.gov The NIST Mass Spectrometry Data Center contains a GC-MS entry for this compound, indicating that such analysis is feasible. nih.gov
Table 1: General Parameters for GC Analysis of Derivatized Amino Acids
| Parameter | Description |
| Derivatization Reagent | Reagents that convert polar functional groups into less polar, more volatile derivatives (e.g., MSTFA, MTBSTFA). |
| Column | Typically a non-polar or medium-polarity column (e.g., 5% phenyl methylpolysiloxane). thermofisher.com |
| Injector Temperature | High enough to ensure volatilization without causing thermal decomposition of the derivative. |
| Oven Temperature Program | A temperature gradient is used to elute compounds with different boiling points at different times. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) for identification and quantification. thermofisher.comresearchgate.net |
Thermal Analysis Methods
Thermal analysis techniques are employed to study the physical and chemical properties of a substance as a function of temperature. For this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable information about its thermal stability, degradation, and phase transitions.
For this compound, a TGA thermogram would be expected to show a mass loss corresponding to the sublimation or decomposition of the molecule. The presence of the nitrophenylsulfenyl group would likely alter the decomposition pathway compared to L-leucine, potentially leading to a multi-stage mass loss.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to detect thermal events such as melting, crystallization, and glass transitions. For this compound, DSC can provide information on its melting point and any polymorphic phase transitions.
Studies on L-leucine have shown an endothermic peak in DSC thermograms corresponding to its sublimation. researchgate.netresearchgate.net In a study of L-leucine coated particles, an endothermic peak attributed to the sublimation of L-leucine was observed between 200-235°C. researchgate.net It is important to note that the thermal behavior can be influenced by the experimental conditions and the presence of other substances. researchgate.net For this compound, a DSC analysis would reveal its melting point and any other temperature-induced phase changes, which are critical parameters for its handling and processing in research and synthesis.
Table 2: Expected Thermal Events for this compound and Related Compounds from Thermal Analysis
| Compound | Technique | Observed Thermal Event | Approximate Temperature (°C) | Reference |
| L-leucine | DSC | Sublimation | 200 - 235 | researchgate.net |
| L-leucine | TGA/DSC | Sublimation | 251 - 295 | researchgate.net |
| This compound | TGA | Decomposition | Not available | - |
| This compound | DSC | Melting Point | Not available | labproinc.com |
X-ray Diffraction (XRD) for Solid-State Structural Elucidation
While a specific crystal structure for this compound is not found in the searched literature, the methodology for such an analysis is well-established. A single crystal of the compound would be exposed to an X-ray beam, and the resulting diffraction pattern would be collected and analyzed. nih.gov This data allows for the calculation of the electron density map of the crystal, from which the positions of the individual atoms can be determined. The structural information obtained from XRD is invaluable for understanding the compound's chemical reactivity and intermolecular interactions in the solid state. researchgate.netmdpi.com
Supplementary Analytical Methodologies
In addition to the primary techniques discussed, other analytical methods provide essential information for the complete characterization of this compound.
Elemental Analysis: This technique determines the elemental composition of a compound. For this compound (C₁₂H₁₆N₂O₄S), elemental analysis would be used to confirm the percentage of carbon, hydrogen, nitrogen, and sulfur, ensuring the compound's purity and verifying its empirical formula. nih.gov
Optical Rotation: As this compound is a chiral compound derived from L-leucine, it will rotate the plane of polarized light. nihs.go.jp The specific rotation is a characteristic physical property that confirms the enantiomeric purity of the compound. The measurement is typically performed using a polarimeter at a specific wavelength (usually the sodium D-line at 589 nm), temperature, and concentration. nihs.go.jpcanada.ca The sign of the rotation (+ for dextrorotatory, - for levorotatory) indicates the direction of rotation. nihs.go.jp
Broader Academic Research Applications and Emerging Trends for N 2 Nitrophenylsulfenyl L Leucine
Utilization in Protein Chemistry for Selective Modification and Structural Probing (excluding biological activity)
The 2-nitrophenylsulfenyl (Nps) group, derived from compounds like N-2-Nitrophenylsulfenyl-L-leucine, serves as a valuable tool for the selective chemical modification of proteins, which is essential for elucidating their structure and function. acs.orgnih.gov The reactivity of the Nps chloride with specific amino acid residues allows for targeted labeling, providing insights into protein topography and the roles of individual amino acids in maintaining protein structure.
The primary targets for modification by Nps chloride are the indole (B1671886) side chain of tryptophan and the thiol group of cysteine residues. nih.gov This specificity allows researchers to probe the accessibility and local environment of these residues within a protein's three-dimensional structure. By analyzing the extent and rate of modification, scientists can infer whether these residues are exposed on the protein surface or buried within its core.
A notable application of this technique is in the identification of functionally significant residues. For instance, in a study on a protein toxin, tryptophan residues were specifically modified using o-nitrophenylsulfenyl chloride. Subsequent analysis via mass spectrometry identified the exact sites of modification. This information, coupled with binding assays, revealed that the modification of specific tryptophan residues led to a significant reduction in the protein's binding affinity to its receptor, thereby pinpointing these residues as crucial for its function. nih.gov
Furthermore, the introduction of the bulky and chromophoric Nps group can be used to monitor conformational changes in proteins. Changes in the protein's folding state can alter the accessibility of tryptophan or cysteine residues to the Nps reagent, and the spectroscopic properties of the attached Nps group can serve as a reporter of its local environment. acs.org While the primary application remains in peptide synthesis, these examples underscore the utility of Nps chemistry in fundamental protein structural analysis.
Application as Chemical Probes in Fundamental Biochemical Investigations
The unique chemical properties of this compound and related Nps compounds make them effective chemical probes for a variety of biochemical investigations. A chemical probe is a small molecule used to study and manipulate biological systems, and Nps derivatives have been employed to explore protein-protein interactions, enzyme mechanisms, and cellular pathways.
The selective reactivity of the Nps group with tryptophan and cysteine allows for its use in footprinting experiments to map the binding sites of proteins. nih.gov By comparing the modification pattern of a protein in its free form versus its complex with a binding partner, researchers can identify the regions of the protein that are shielded from the Nps reagent upon complex formation, thus delineating the interaction interface.
Moreover, this compound and its analogs can be functionalized with reporter groups, such as fluorescent dyes, to create more sophisticated probes. While direct fluorescent derivatives of this compound are not widely documented in the provided search results, the principle of attaching probes to specific amino acid residues is a cornerstone of biochemical research. nih.govmdpi.comyoutube.com The Nps moiety can serve as a handle for the subsequent attachment of a fluorescent tag, enabling studies of protein localization, dynamics, and interactions using techniques like fluorescence resonance energy transfer (FRET).
In a different vein, Nps-protected amino acids are instrumental in the synthesis of peptides containing non-canonical amino acids. These modified peptides can then act as probes to investigate enzyme specificity and mechanism. For example, the incorporation of an Nps-protected amino acid into a peptide substrate can help to understand the steric and electronic requirements of a protease's active site.
Innovation in New Reagent Development and Methodologies Based on Nps Chemistry
The foundational principles of Nps chemistry continue to inspire the development of novel reagents and synthetic methodologies. While the use of the Nps group as a protecting agent in peptide synthesis is well-established, recent innovations have expanded its application into new areas of chemical biology and materials science. nih.govwikipedia.org
One significant area of innovation is the development of new synthetic methods for creating complex peptides and peptidomimetics. For example, researchers have developed a diastereoselective indolylation of N-2-nitrophenylsulfenyl iminopeptides. This method allows for the synthesis of peptides containing α-indolylglycine, a non-canonical amino acid, with high stereocontrol. Such methodologies are crucial for creating novel peptide-based drugs and research tools.
Another major advancement lies in the application of Nps chemistry to the synthesis of therapeutic oligonucleotides. The N3'→P5' phosphoramidate (B1195095) (NPS) linkage, a modification of the natural phosphodiester backbone of DNA and RNA, imparts resistance to nuclease degradation. This has been a key innovation in the development of oligonucleotide-based drugs, such as Imetelstat, which is in clinical trials for treating certain cancers. nih.gov This demonstrates a significant evolution of Nps chemistry from a simple protecting group strategy to a core component of a therapeutic platform.
The versatility of the Nps group has also been leveraged in the development of new chemical probes and labeling agents. The ability to introduce the Nps group under mild conditions and its subsequent reactivity make it an attractive component for the design of bifunctional reagents that can be used for cross-linking studies or for the attachment of reporter molecules to proteins and other biomolecules.
Interdisciplinary Research Connections and Future Perspectives for this compound Studies
The applications of this compound and Nps chemistry are increasingly found at the intersection of chemistry, biology, and materials science, opening up new avenues for interdisciplinary research and technological development.
Drug Discovery and Development: The role of Nps chemistry in creating nuclease-resistant oligonucleotides highlights its importance in the development of next-generation therapeutics. nih.govresearchgate.net The future may see the development of a wider range of Nps-modified oligonucleotides with tailored properties for various gene-silencing and aptamer-based therapies. Furthermore, the synthesis of novel peptides and peptidomimetics using Nps-protected amino acids will continue to be a key strategy in the discovery of new drugs for a wide range of diseases. nih.gov
Nanotechnology and Materials Science: Nps-protected amino acids and peptides are being explored for the functionalization of nanoparticles. mdpi.comege.edu.trnih.gov The Nps group can be used to control the assembly of peptides on nanoparticle surfaces, leading to the creation of novel biomaterials with applications in biosensing, drug delivery, and regenerative medicine. For example, gold nanoparticles functionalized with Nps-protected peptides could be designed for targeted drug delivery to cancer cells. The ability to control the surface chemistry of nanoparticles is crucial for their biological applications, and Nps chemistry provides a valuable tool in this regard.
Chemical Biology and Proteomics: The development of new chemical probes based on the Nps scaffold will continue to be an active area of research. These probes will enable more sophisticated studies of protein function, post-translational modifications, and cellular signaling pathways. The integration of Nps-based chemical labeling with advanced mass spectrometry techniques will provide deeper insights into the complexity of the proteome.
Looking forward, the continued exploration of the reactivity and versatility of the Nps group is likely to lead to the development of new catalysts, sensors, and smart materials. As our understanding of biological systems at the molecular level grows, the demand for precise chemical tools to study and manipulate these systems will increase, ensuring that this compound and the broader field of Nps chemistry will remain a vibrant and important area of scientific inquiry.
Q & A
Q. What is the primary role of N-2-Nitrophenylsulfenyl-L-leucine in peptide synthesis, and how does it modify cysteine residues?
- Methodological Answer : this compound acts as a sulfenylating agent, selectively modifying cysteine thiol groups in peptides. This modification is reversible under mild acidic conditions (e.g., 20% TFA), enabling controlled protection/deprotection during solid-phase peptide synthesis. Researchers should optimize reaction pH (6.5–7.5) and stoichiometry (1.2–1.5 equivalents per cysteine) to minimize over-sulfenylation .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Store at room temperature (RT) in a desiccator to prevent hydrolysis. For long-term storage (>6 months), aliquot and store at -80°C in anhydrous DMSO or DMF. Avoid repeated freeze-thaw cycles .
- Solubility : Pre-dissolve in polar aprotic solvents (e.g., DMF) at 10 mM. For aqueous buffers, ensure final organic solvent concentration ≤5% to prevent precipitation .
Q. What analytical methods are recommended to validate the purity and structural integrity of this compound?
- Methodological Answer :
- HPLC : Use a C18 column with a gradient of 0.1% TFA in water/acetonitrile (retention time ~12–14 min).
- Mass Spectrometry : Confirm molecular ion [M+H]+ at m/z 285.33 (theoretical) .
- NMR : Validate via characteristic peaks: δ 8.0–8.3 ppm (aromatic protons), δ 1.5–1.7 ppm (leucine side chain) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported CAS numbers (50571-61-4 vs. 7685-67-8) for this compound?
- Methodological Answer : The discrepancy arises from variations in salt forms (e.g., free acid vs. dicyclohexylammonium salt). Verify the compound’s identity via:
- Elemental Analysis : Match calculated vs. observed C, H, N, S percentages.
- X-ray Crystallography : Confirm crystal structure if available .
Q. What experimental strategies mitigate side reactions when using this compound in complex peptide systems?
- Methodological Answer :
- Competitive Residue Screening : Pre-test reactivity with methionine or lysine residues under standard conditions.
- Kinetic Monitoring : Use UV-Vis spectroscopy (λ = 320 nm) to track sulfenylation progress and terminate reactions at 85–90% completion .
- Post-Reaction Quenching : Add 10 mM β-mercaptoethanol to scavenge unreacted reagent .
Q. How can researchers optimize reaction yields when synthesizing this compound derivatives for biomaterials?
- Methodological Answer :
- Solvent Optimization : Use DCM:DMF (9:1) to balance solubility and reactivity.
- Temperature Control : Maintain 0–4°C during coupling to reduce epimerization.
- Purification : Employ silica gel chromatography (ethyl acetate/hexane, 3:7) or recrystallization from ethanol/water .
Data Contradiction Analysis
Q. How should conflicting reports about the stability of this compound in aqueous buffers be addressed?
- Methodological Answer : Discrepancies may stem from pH variations or trace metal contaminants. To reconcile:
Buffer Preparation : Use Chelex-treated water and degas buffers with argon.
Stability Assay : Conduct accelerated degradation studies (40°C, 72 hrs) with LC-MS monitoring.
Control Experiments : Compare hydrolysis rates in HEPES (pH 7.4) vs. phosphate buffers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
